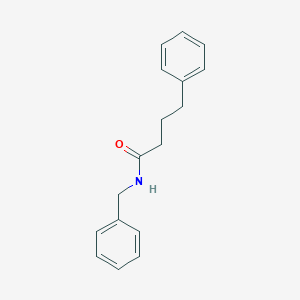
N-benzyl-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-phenylbutanamide is a white crystalline solid that belongs to the class of amides. It is a synthetic compound that can be obtained through various methods, including catalytic hydrogenation of benzylideneacetone and N-phenylbutanamide, or by reacting benzylamine with phenylacetyl chloride. The compound has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-phenylbutanamide is not fully understood. However, it has been proposed to act through the modulation of various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. The compound has been shown to bind to the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-benzyl-4-phenylbutanamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. The compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through various methods, and its purity can be optimized through recrystallization. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various disease models. However, the compound also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-benzyl-4-phenylbutanamide. One potential direction is to investigate its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to manage with current therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Finally, the development of more potent and selective analogs of N-benzyl-4-phenylbutanamide may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, N-benzyl-4-phenylbutanamide is a synthetic compound that exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Its potential pharmacological properties make it a useful tool for studying various disease models. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-4-phenylbutanamide involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-benzyl-4-phenylbutanamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic effects in animal models of pain, which may be mediated through the activation of the opioid receptors. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities, suggesting its potential use in the treatment of various diseases, such as neuropathic pain, epilepsy, and neuroinflammation.
Propriétés
Numéro CAS |
179923-27-4 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-benzyl-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) |
Clé InChI |
KEJVNASKYBEZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




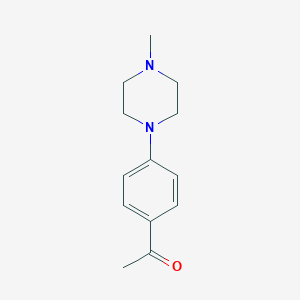
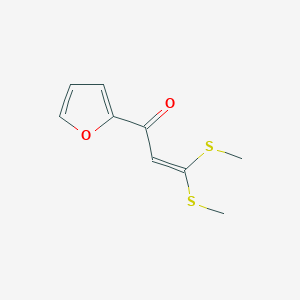
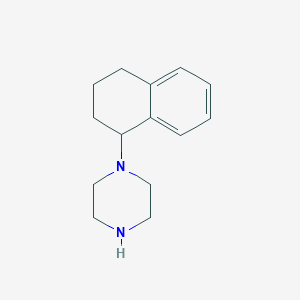

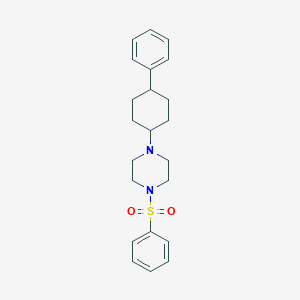
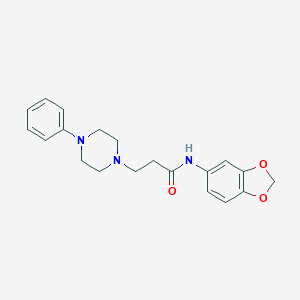

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)